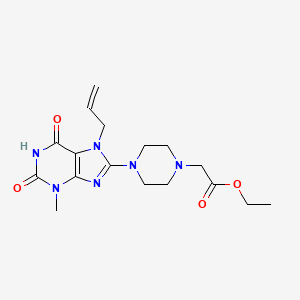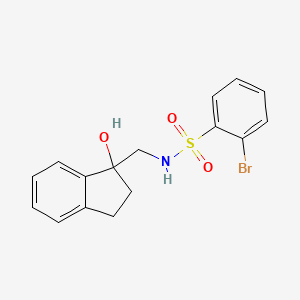![molecular formula C18H21NO7 B2375406 2-[[3,5-双(甲氧羰基)苯基]氨基甲酰基]环己烷-1-羧酸 CAS No. 497060-80-7](/img/structure/B2375406.png)
2-[[3,5-双(甲氧羰基)苯基]氨基甲酰基]环己烷-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexane ring, a carboxylic acid group, and a phenyl group substituted with methoxycarbonyl groups
科学研究应用
2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
作用机制
Mode of Action
It is known that the compound contains a boronic acid group, which is often involved in forming reversible covalent complexes with proteins, enzymes, or receptors in the body .
Biochemical Pathways
The compound is likely to affect biochemical pathways through its interaction with its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 3,5-bis(methoxycarbonyl)phenyl isocyanate with cyclohexane-1-carboxylic acid. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
相似化合物的比较
Similar Compounds
- 2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]benzoic Acid
- 3,5-bis(methoxycarbonyl)phenyl isocyanate
- Cyclohexane-1-carboxylic Acid derivatives
Uniqueness
2-((3,5-Bis(methoxycarbonyl)phenyl)carbamoyl)cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
属性
IUPAC Name |
2-[[3,5-bis(methoxycarbonyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7/c1-25-17(23)10-7-11(18(24)26-2)9-12(8-10)19-15(20)13-5-3-4-6-14(13)16(21)22/h7-9,13-14H,3-6H2,1-2H3,(H,19,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHDZKMDHUVIMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2CCCCC2C(=O)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2375325.png)
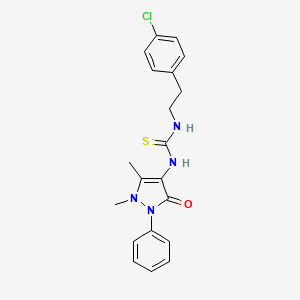
![N-[4-methyl-3-(prop-2-ynylamino)phenyl]acetamide](/img/structure/B2375328.png)
![[1-(2-Methylbenzyl)piperidin-4-yl]methylamine](/img/structure/B2375329.png)
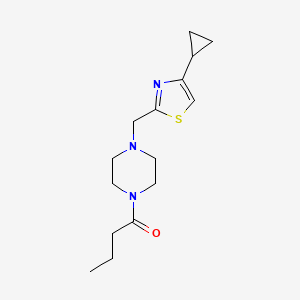
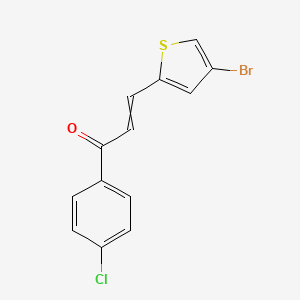
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)thiourea](/img/structure/B2375333.png)
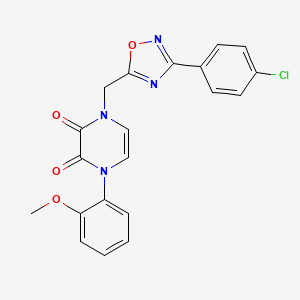
![Ethyl 4-((4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2375335.png)
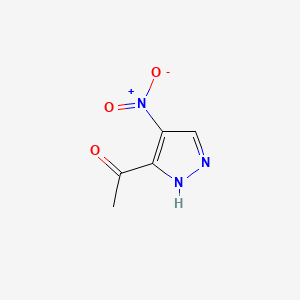
![7-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2375340.png)
![ethyl 6-acetyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)
